2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid
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Overview
Description
2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid is an organoboron compound with the molecular formula C9H10BF3O4. It is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid typically involves the reaction of 2-ethoxy-5-(trifluoromethoxy)benzene with a boron-containing reagent. One common method is the borylation of the aromatic ring using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products: The primary product of the Suzuki-Miyaura reaction involving this compound is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials.
Scientific Research Applications
2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- 2-Ethoxy-5-(trifluoromethyl)benzeneboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Trifluoromethoxyphenylboronic acid
Uniqueness: 2-Ethoxy-5-(trifluoromethoxy)benzeneboronic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups on the aromatic ring. This combination of functional groups imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions and the synthesis of complex molecules.
Properties
IUPAC Name |
[2-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-8-4-3-6(17-9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCPBULSRUMRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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